2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings, a pyrazole moiety, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl groups. The final steps involve the formation of the pyrimidine ring and the incorporation of the trifluoromethyl and furyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds share structural similarities with 2-[3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE and exhibit similar chemical properties.
2-(4-Methylsulfonyl phenyl) indole derivatives: These compounds also possess aromatic rings and are studied for their antimicrobial and anti-inflammatory activities.
Uniqueness
2-[3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to its combination of methoxyphenyl, pyrazole, furyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H19F3N4O3 |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
2-[3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C26H19F3N4O3/c1-34-18-8-3-6-16(12-18)20-14-22(17-7-4-9-19(13-17)35-2)33(32-20)25-30-21(23-10-5-11-36-23)15-24(31-25)26(27,28)29/h3-15H,1-2H3 |
InChI Key |
SQUHRDDTEGZOIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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